molecular formula C21H18ClNO3S2 B3035452 2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide CAS No. 321431-84-9

2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide

Cat. No.: B3035452
CAS No.: 321431-84-9
M. Wt: 432 g/mol
InChI Key: SIQIUDIMGIVGPU-UHFFFAOYSA-N
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Description

2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methylsulfonyl, and phenylsulfanylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chloro-4-methylsulfonylbenzoic acid with an appropriate amine.

    Introduction of the Phenylsulfanylmethyl Group: The phenylsulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylthiol derivative.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological pathways.

    Pathways Involved: Modulation of signaling pathways, such as those related to cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylsulfonylbenzoic acid: Shares the chloro and methylsulfonyl groups but lacks the phenylsulfanylmethyl group.

    4-chloro-3-(methylsulfonyl)aniline: Contains similar functional groups but differs in the overall structure.

Uniqueness

2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide is unique due to the presence of the phenylsulfanylmethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S2/c1-28(25,26)18-11-12-19(20(22)13-18)21(24)23-16-9-7-15(8-10-16)14-27-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQIUDIMGIVGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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